2-(2-METHOXYPHENYL)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(2-METHOXYPHENYL)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a tetrahydrofuran ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENYL)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENYL)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-(2-METHOXYPHENYL)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENYL)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and piperazine moiety play crucial roles in binding to these targets, while the tetrahydrofuran ring may influence the compound’s overall conformation and stability. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
2-Methoxyphenylacetic acid: Known for its applications in organic synthesis.
(2-Methoxyphenoxy)acetic acid: Another compound with a methoxyphenyl group, used in various chemical reactions.
Uniqueness
Its structure provides a balance of stability and reactivity, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-15-6-3-2-5-14(15)13-17(21)19-8-10-20(11-9-19)18(22)16-7-4-12-24-16/h2-3,5-6,16H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPWGUXPMMNOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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